2,3-Diaminophenol dihydrochloride

Vue d'ensemble

Description

2,3-Diaminophenol is an aromatic diamine that forms Pd (II) and Pt (II) complexes . It reacts with 2,4-pentanedione to yield the corresponding benzo [b][1,4]diazepinium salts . It also reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .

Synthesis Analysis

2,3-Diaminophenol has been used in one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines . It has also been used in the electrosynthesis of poly (2,3-diaminophenol) via electro-oxidation . Additionally, it has been used in a synthesis of tetradentate Schiff base complexes via reaction with salicylaldehyde or 5-bromosalicylaldehyde and metals such as Mn (III), Ni (II), and Cu (II) .

Molecular Structure Analysis

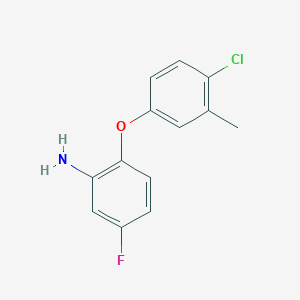

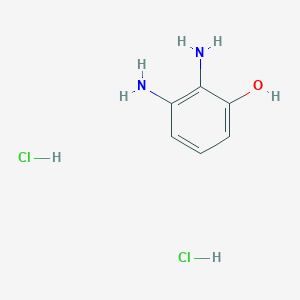

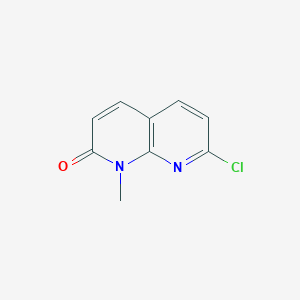

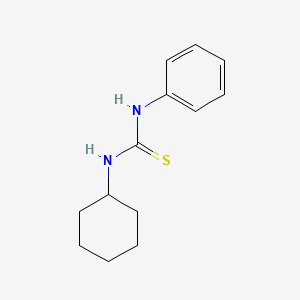

The molecular formula of 2,3-Diaminophenol dihydrochloride is C6H10Cl2N2O . The molecular weight is 197.06 g/mol . The SMILES string representation is Nc1cccc(O)c1N .

Chemical Reactions Analysis

2,3-Diaminophenol is known to react with 2,4-pentanedione to yield the corresponding benzo [b][1,4]diazepinium salts . It also reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .

Physical And Chemical Properties Analysis

2,3-Diaminophenol has a melting point of 161-165 °C (lit.) . The density is 1.3±0.1 g/cm3 . The boiling point is 303.6±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.6±3.0 kJ/mol . The flash point is 137.4±23.7 °C . The index of refraction is 1.723 .

Applications De Recherche Scientifique

Formation of Metal Complexes

2,3-Diaminophenol is an aromatic diamine that forms Pd(II) and Pt(II) complexes . These complexes have potential applications in various fields, including catalysis, materials science, and medicine.

Synthesis of Benzodiazepinium Salts

2,3-Diaminophenol reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . These salts are important in medicinal chemistry due to their biological activities.

Formation of Unsymmetrical Schiff Bases

2,3-Diaminophenol reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff bases . Schiff bases are used as ligands in the formation of coordination compounds, which have applications in catalysis and materials science.

Synthesis of Benzoxazepines and Benzodiazepines

2,3-Diaminophenol has been used in one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines . These compounds are important in medicinal chemistry due to their wide range of biological activities.

Electrosynthesis of Poly(2,3-diaminophenol)

2,3-Diaminophenol has been used in the electrosynthesis of poly(2,3-diaminophenol) via electro-oxidation . This polymer has potential applications in the development of sensors, batteries, and other electronic devices.

Synthesis of Tetradentate Schiff Base Complexes

2,3-Diaminophenol has been used in a synthesis of tetradentate Schiff base complexes via reaction with salicylaldehyde or 5-bromosalicylaldehyde and metals such as Mn(III), Ni(II), and Cu(II) . These complexes have potential applications in catalysis, materials science, and medicine.

Safety and Hazards

2,3-Diaminophenol is considered hazardous. It is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

2,3-Diaminophenol dihydrochloride is an aromatic diamine . It forms complexes with palladium (II) and platinum (II), indicating that these metal ions could be its primary targets . These metal ions play crucial roles in various biological processes, including DNA synthesis, cell division, and apoptosis .

Mode of Action

The compound interacts with its targets primarily through the formation of complexes . For instance, it reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . It also reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff bases .

Biochemical Pathways

The formation of complexes with palladium (ii) and platinum (ii) suggests that it may interfere with the normal functioning of these metal ions, thereby affecting the associated biochemical pathways .

Result of Action

The formation of complexes with palladium (ii) and platinum (ii) could potentially interfere with the normal functioning of cells, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of 2,3-Diaminophenol dihydrochloride can be influenced by various environmental factors. For instance, the formation of complexes with palladium (II) and platinum (II) could be affected by the presence of other metal ions in the environment . Additionally, factors such as pH, temperature, and the presence of other chemicals could also influence its action .

Propriétés

IUPAC Name |

2,3-diaminophenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(9)6(4)8;;/h1-3,9H,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADQZTVDULCXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593408 | |

| Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminophenol dihydrochloride | |

CAS RN |

193629-25-3 | |

| Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]amine](/img/structure/B3024962.png)

![4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3024978.png)